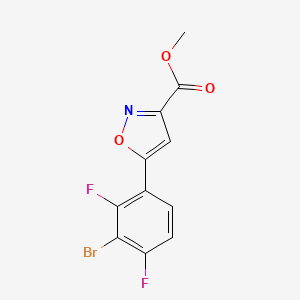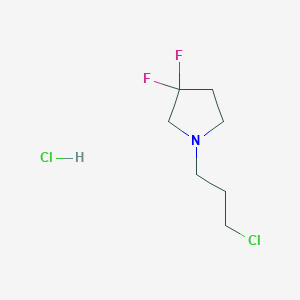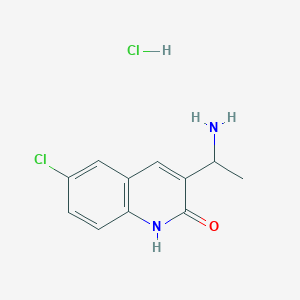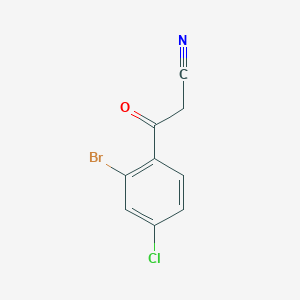
(3-Bromo-5-chlorophenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-chlorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)trimethylsilane typically involves the reaction of 3-bromo-5-chlorophenylmagnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-chlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups.
Coupling Reactions: Biaryl compounds.
Hydrolysis: Phenol derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-chlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-chlorophenyl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyl group can act as a protecting group, which can be selectively removed under specific conditions. The bromine and chlorine atoms on the phenyl ring can undergo substitution reactions, allowing for the introduction of different functional groups. The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromo-5-chlorophenyl)trimethylsilane: Characterized by the presence of both bromine and chlorine atoms on the phenyl ring.
(3-Bromophenyl)trimethylsilane: Contains only a bromine atom on the phenyl ring.
(3-Chlorophenyl)trimethylsilane: Contains only a chlorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which provides additional reactivity and versatility in synthetic applications. The combination of these halogens allows for selective functionalization and the formation of complex molecules that may not be easily accessible using other compounds.
Eigenschaften
Molekularformel |
C9H12BrClSi |
|---|---|
Molekulargewicht |
263.63 g/mol |
IUPAC-Name |
(3-bromo-5-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
InChI-Schlüssel |
YMEKUZKRBWKPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


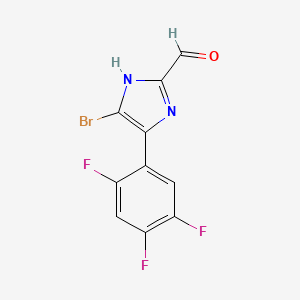
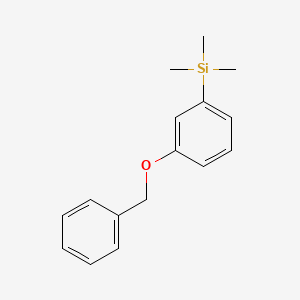
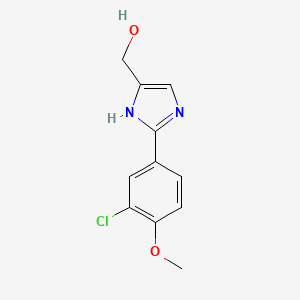

![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
